molecular formula C17H30ClNSn B1589536 6-Chloro-2-(tributylstannyl)pyridine CAS No. 263698-99-3

6-Chloro-2-(tributylstannyl)pyridine

Cat. No. B1589536
M. Wt: 402.6 g/mol
InChI Key: SRBYIFPGENOZFS-UHFFFAOYSA-N
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Description

6-Chloro-2-(tributylstannyl)pyridine is a chemical compound that has been extensively studied for its physical, chemical, and biological properties. It is used as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene, a bidentate ligand showing pH and cationic-metal dependent emission spectra .


Molecular Structure Analysis

The molecular formula of 6-Chloro-2-(tributylstannyl)pyridine is C17H30ClNSn. The molecular weight is 402.59 g/mol . The SMILES string representation is CCCCSn(CCCC)c1cccc(Cl)n1 .


Physical And Chemical Properties Analysis

6-Chloro-2-(tributylstannyl)pyridine is a liquid with a density of 1.191 g/mL at 25 °C .

Scientific Research Applications

Application 1: Synthesis of Trifluoromethylpyridines

  • Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients. The synthesis and applications of TFMP derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
  • Methods of Application or Experimental Procedures : The synthesis of TFMP derivatives involves various reactions, including cyclocondensation reactions . Unfortunately, the specific role of “6-Chloro-2-(tributylstannyl)pyridine” in these reactions is not detailed in the source.
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Application 2: Building Block in Synthesis

  • Summary of the Application : “6-Chloro-2-(tributylstannyl)pyridine” is used as a building block in many reactions, such as the palladium-catalysed synthesis of 2-pyridylazaazulene .
  • Results or Outcomes : The compound is used to show pH and cationic-metal dependent emission spectra as a bidentate ligand .

Application 3: Synthesis of Fluorinated Organic Chemicals

  • Summary of the Application : Fluorinated organic chemicals, including trifluoromethylpyridine (TFMP) derivatives, are important in the agrochemical, pharmaceutical, and functional materials fields . “6-Chloro-2-(tributylstannyl)pyridine” is used in the synthesis of these fluorinated compounds .
  • Methods of Application or Experimental Procedures : The synthesis involves chlorination of the pyridine ring to give 2,5-CTF as the major product, which can subsequently be converted to 2,3,5-DCTF . Unfortunately, the specific role of “6-Chloro-2-(tributylstannyl)pyridine” in these reactions is not detailed in the source.
  • Results or Outcomes : The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Application 4: Metal-Catalyzed Cross-Coupling Reactions

  • Summary of the Application : “6-Chloro-2-(tributylstannyl)pyridine” is used in metal-catalyzed cross-coupling reactions . These reactions are important in the decoration of pyridines, which are prevalent heterocycles in natural products, pharmaceutical and agrochemical industry, as well as in material science .
  • Results or Outcomes : The success story of these reactions started in the 1970s and peaked in 2010 by awarding the Nobel Prize in chemistry to Akira Suzuki, Ei-ichi Negishi, and Richard Heck .

Application 5: Synthesis of Pyridylazaazulene

  • Summary of the Application : “6-Chloro-2-(tributylstannyl)pyridine” is used as a building block in an efficient, palladium-catalyzed synthesis of 2-pyridylazaazulene . This compound is a bidentate ligand showing pH and cationic-metal dependent emission spectra .
  • Results or Outcomes : The compound is used to show pH and cationic-metal dependent emission spectra as a bidentate ligand .

Application 6: Ester Aminolysis

  • Summary of the Application : It was found that 6-halo-2-pyridones catalysed ester aminolysis in which not only reactive aryl esters but also relatively less reactive methyl and benzyl esters could be used as a substrate . The reaction could be performed without strictly dry and anaerobic conditions and the 6-chloro-2-pyridone catalyst could be recovered quantitatively after reaction .
  • . The mechanism involving dual activation of ester and amine substrates through hydrogen bonding between catalyst and substrates is proposed where 6-halo-2-pyridones act as a bifunctional Brønsted acid/base catalyst .
  • Results or Outcomes : The development of chemically and economically efficient methods for creating amide bonds is an ongoing research topic among organic chemists .

Safety And Hazards

6-Chloro-2-(tributylstannyl)pyridine is classified as a dangerous substance. It is flammable and toxic if swallowed. It is harmful in contact with skin and causes skin and eye irritation. It may damage fertility and the unborn child. It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl-(6-chloropyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBYIFPGENOZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472566
Record name 6-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(tributylstannyl)pyridine

CAS RN

263698-99-3
Record name 6-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-(tributylstannyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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